molecular formula C14H13N3O5 B2960763 N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1286728-53-7

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Número de catálogo: B2960763
Número CAS: 1286728-53-7
Peso molecular: 303.274
Clave InChI: VEEHPHHTHMZNAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C14H13N3O5 and its molecular weight is 303.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, mechanisms of action, and various biological assays.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The structural characterization is typically confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Antimicrobial Activity

Recent studies have shown that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, a related study investigated the antibacterial and antifungal activities of various oxadiazole derivatives against Staphylococcus aureus and other pathogens. The results indicated that these compounds demonstrated considerable effectiveness against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus8 µg/mL
BEscherichia coli16 µg/mL
CCandida albicans32 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. One study reported that derivatives of 1,3,4-oxadiazole exhibited cytotoxic effects against multiple cancer types by inhibiting key enzymes involved in cell proliferation .

Table 2: Anticancer Activity in Cell Lines

CompoundCell LineGI50 (µM)Mechanism of Action
DMCF-7 (Breast Cancer)10.5Inhibition of HDAC
EHeLa (Cervical Cancer)8.0Topoisomerase II inhibition
FA549 (Lung Cancer)15.0Telomerase activity inhibition

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Compounds with the oxadiazole structure often inhibit enzymes that are critical for tumor growth and survival.
  • Interaction with Nucleic Acids : These compounds can bind to DNA or RNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : Some studies suggest that oxadiazoles can modulate signaling pathways involved in inflammation and cell survival.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative similar to this compound demonstrated promising results in reducing tumor size in patients with advanced breast cancer.
  • Case Study 2 : Another study reported the successful use of an oxadiazole compound in combination therapy for treating resistant strains of MRSA.

Propiedades

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c18-13(11-8-19-6-7-20-11)15-14-17-16-12(22-14)9-21-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEHPHHTHMZNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.